
6-Nitro-2,3-dihydrobenzofuran-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-2,3-dihydrobenzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a nitro group at the 6-position and a hydroxyl group at the 5-position of the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3-dihydrobenzofuran-5-ol can be achieved through several methods. One common approach involves the nitration of 2,3-dihydrobenzofuran-5-ol using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction typically proceeds at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 6-position .
Another method involves the use of electrophilic nitration of 3-unsubstituted benzofurans, followed by the preparation of 5-hydroxy-3-nitrobenzofurans via the Nenitzescu indole synthesis from quinones or quinone monoimines and β-nitroenamines .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding quinones.
Reduction: The nitro group at the 6-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 6-amino-2,3-dihydrobenzofuran-5-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Nitro-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the generation of reactive intermediates that cause damage to cellular components, ultimately resulting in cell death.
Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
6-Nitro-2,3-dihydrobenzofuran-5-ol can be compared with other similar compounds, such as:
2-Nitrobenzofuran: Lacks the hydroxyl group at the 5-position, which may affect its biological activity and reactivity.
5-Nitrobenzofuran: Lacks the hydroxyl group at the 5-position and the dihydro structure, which may influence its chemical properties and applications.
6-Amino-2,3-dihydrobenzofuran-5-ol: The amino group at the 6-position can significantly alter the compound’s reactivity and biological activity compared to the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
955395-93-4 |
|---|---|
Fórmula molecular |
C8H7NO4 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
6-nitro-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C8H7NO4/c10-7-3-5-1-2-13-8(5)4-6(7)9(11)12/h3-4,10H,1-2H2 |
Clave InChI |
BDEFFRTWXPPFRD-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC(=C(C=C21)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



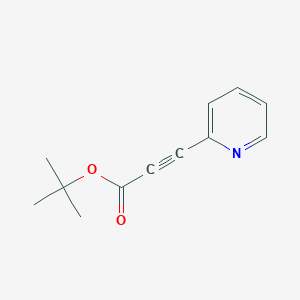
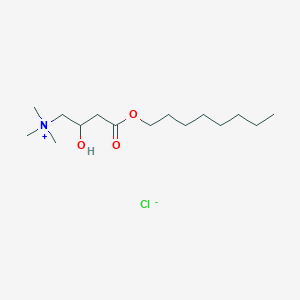
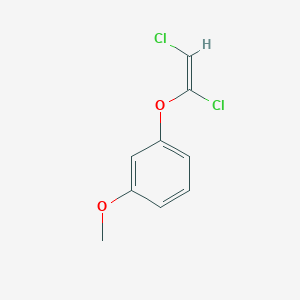

![4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13026054.png)
![tert-Butyl2-methyl-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13026057.png)
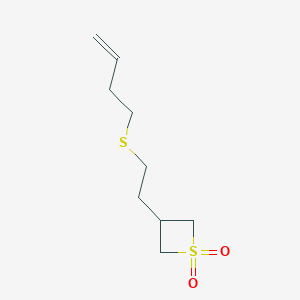
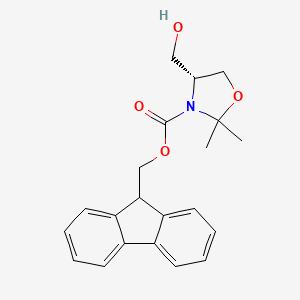
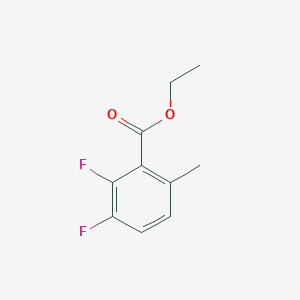
![(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine](/img/structure/B13026103.png)
![Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
![Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13026107.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13026117.png)
